4-Methoxypyridin-3-OL hydrochloride
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Overview
Description
4-Methoxypyridin-3-OL hydrochloride is a chemical compound that belongs to the pyridine family. It is characterized by a methoxy group attached to the fourth position of the pyridine ring and a hydroxyl group at the third position. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyridin-3-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxypyridine.
Oxidation: The 4-methoxypyridine is oxidized to form 4-methoxypyridine-N-oxide.
Reduction: The N-oxide is then reduced to yield 4-methoxypyridin-3-OL.
Hydrochloride Formation: Finally, the 4-methoxypyridin-3-OL is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation and reduction processes, often using catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors can also improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyridin-3-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Produces 4-methoxypyridin-3-one.
Reduction: Yields 4-methoxypyridine.
Substitution: Results in various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxypyridin-3-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxypyridin-3-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxypyridine: Lacks the methoxy group, affecting its solubility and reactivity.
4-Hydroxypyridine: Has a hydroxyl group at the fourth position instead of the third, leading to different chemical properties.
Uniqueness
4-Methoxypyridin-3-OL hydrochloride is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and solubility properties. This combination makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
4-methoxypyridin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h2-4,8H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQPYENZJFHZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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